molecular formula C13H15N3O B4263686 2-propyl-4-quinolinecarbohydrazide CAS No. 7466-63-9

2-propyl-4-quinolinecarbohydrazide

Cat. No. B4263686
CAS RN: 7466-63-9
M. Wt: 229.28 g/mol
InChI Key: PLOLKTPHQPOGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-4-quinolinecarbohydrazide, also known as PQCH, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. PQCH is a hydrazide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in the ring structure. The unique chemical properties of PQCH make it an attractive candidate for developing new drugs and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-propyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 2-propyl-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-propyl-4-quinolinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

2-propyl-4-quinolinecarbohydrazide has several advantages for use in lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using 2-propyl-4-quinolinecarbohydrazide in lab experiments.

Future Directions

There are several future directions for research on 2-propyl-4-quinolinecarbohydrazide. One area of interest is the development of new drugs and agrochemicals based on the structure of 2-propyl-4-quinolinecarbohydrazide. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-propyl-4-quinolinecarbohydrazide. Additionally, the development of new synthetic methods for 2-propyl-4-quinolinecarbohydrazide and its derivatives could lead to improved yields and increased accessibility for researchers.
Conclusion
In conclusion, 2-propyl-4-quinolinecarbohydrazide is a promising chemical compound with a wide range of potential applications in various fields. Its unique chemical properties and biological activities make it an attractive candidate for developing new drugs and agrochemicals. Further research is needed to fully understand the mechanisms underlying its biological effects and to develop new synthetic methods for 2-propyl-4-quinolinecarbohydrazide and its derivatives.

Scientific Research Applications

2-propyl-4-quinolinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. 2-propyl-4-quinolinecarbohydrazide has also been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of various plant pathogens.

properties

IUPAC Name

2-propylquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLKTPHQPOGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323006
Record name 2-propylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylquinoline-4-carbohydrazide

CAS RN

7466-63-9
Record name NSC402727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-propylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-4-quinolinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
2-propyl-4-quinolinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
2-propyl-4-quinolinecarbohydrazide
Reactant of Route 4
2-propyl-4-quinolinecarbohydrazide
Reactant of Route 5
2-propyl-4-quinolinecarbohydrazide
Reactant of Route 6
2-propyl-4-quinolinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.